molecular formula C16H15N3O4S2 B2755867 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1904368-97-3

N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No.: B2755867
CAS No.: 1904368-97-3
M. Wt: 377.43
InChI Key: NONFQRQSPDHMFR-UHFFFAOYSA-N
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Description

“N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a compound that belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds have been studied for their potential as inhibitors of Mycobacterium tuberculosis bd oxidase .


Synthesis Analysis

The synthesis of related compounds, such as thieno[3,2-d]pyrimidin-4-amines, has been reported in the literature . The general approach involves the reaction of appropriate amines with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . The reaction mixture is typically refluxed for several hours, then allowed to reach room temperature, and water is added to precipitate out the products .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-amines, which includes the compound , is characterized by a pyrimidine ring fused with a thiophene ring . This structure is thought to contribute to the compound’s biological activity .

Scientific Research Applications

Antibacterial and Antifungal Agents

Research has indicated that derivatives of thieno[3,2-d]pyrimidin, such as N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide, show promising applications as antibacterial and antifungal agents. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activities. Among these, certain compounds demonstrated high antibacterial activities, suggesting the potential of such derivatives in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013). Similarly, another study highlighted the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents, further supporting the utility of such compounds in medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).

Anticancer Activities

The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, closely related to the chemical structure , has shown marked inhibition against various human cancer cell lines, including colon cancer (HT-29), lung adenocarcinoma (A549), and gastric cancer (MKN45). This demonstrates the potential of such derivatives in anticancer applications, showcasing promising anticancer activity (Huang et al., 2020).

Sulfonamide Hybrids for Various Biological Activities

Sulfonamides, including structures similar to this compound, have been recognized for their diverse pharmacological properties. Recent advances have involved the design and synthesis of sulfonamide hybrids, demonstrating activities such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain. This highlights the versatility of sulfonamide-based compounds in drug development and therapeutic applications (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Mechanism of Action

Thieno[3,2-d]pyrimidin-4-amines have been found to inhibit Mycobacterium tuberculosis bd oxidase . This enzyme is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Future Directions

The study of thieno[3,2-d]pyrimidin-4-amines, including “N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide”, is a promising area of research, particularly in the context of developing new treatments for tuberculosis . Future research could focus on further elucidating the mechanism of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

Properties

IUPAC Name

N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S2/c20-16-15-13(4-8-24-15)17-10-19(16)6-5-18-25(21,22)12-1-2-14-11(9-12)3-7-23-14/h1-2,4,8-10,18H,3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NONFQRQSPDHMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=NC4=C(C3=O)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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